

Check Availability & Pricing

# GPR35 Isoforms and Agonist Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

#### Introduction to GPR35 Isoforms

G protein-coupled receptor 35 (GPR35), a class A orphan GPCR, has garnered significant interest due to its potential involvement in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular diseases.[1] The human GPR35 gene, located on chromosome 2, gives rise to two primary protein isoforms, GPR35a (the shorter variant) and GPR35b (the longer variant), through alternative splicing and promoter usage.[1][2] These isoforms are identical except for an additional 31 amino acids at the N-terminus of GPR35b.[1][2] This structural difference in the extracellular N-terminus is thought to influence ligand binding, receptor signaling, and protein-protein interactions. Understanding the distinct characteristics of these isoforms is crucial for elucidating their biological functions and for the development of targeted therapeutics.

The expression of GPR35 isoforms exhibits tissue specificity. GPR35 is highly expressed in the intestine and various immune cells. Specifically, GPR35 expression is prominent in the small intestine and colon, with moderate expression in the stomach, liver, spleen, kidney, and sympathetic neurons. While detailed quantitative data on the differential expression of each isoform across all tissues is still an area of active research, GPR35b has been noted to be highly expressed in gastric and colon cancer tissues.

# **GPR35 Agonists and Isoform-Specific Binding**

While GPR35 is still officially considered an orphan receptor, a number of endogenous and synthetic agonists have been identified. However, a definitive endogenous activator has not yet



been firmly established. The agonist response has been shown to differ between the two isoforms, with GPR35b generally demonstrating a lower agonist response efficacy than GPR35a. The elongated N-terminus of GPR35b may constrain G protein activation while enhancing the interaction with  $\beta$ -arrestin.

## **Quantitative Data on GPR35 Agonist Activity**

The following table summarizes the reported activities of various agonists on human GPR35. It is important to note that many studies do not differentiate between the isoforms, and species-specific differences in agonist potency are significant.



| Agonist                            | Туре                   | Species | Assay<br>Type                                    | EC50 / Ki                       | Isoform<br>Specificit<br>y Noted | Citation |
|------------------------------------|------------------------|---------|--------------------------------------------------|---------------------------------|----------------------------------|----------|
| Kynurenic<br>Acid                  | Endogeno<br>us         | Human   | β-arrestin<br>recruitment                        | >100 μM                         | Not<br>specified                 |          |
| Rat/Mouse                          | β-arrestin recruitment | Potent  | Not<br>applicable                                |                                 |                                  | -        |
| Lysophosp<br>hatidic Acid<br>(LPA) | Endogeno<br>us         | Human   | Calcium<br>mobilizatio<br>n                      | Potent (2-<br>acyl LPA)         | Not<br>specified                 |          |
| Zaprinast                          | Synthetic              | Human   | Calcium<br>mobilizatio<br>n                      | Moderate-<br>to-high<br>potency | Active on both GPR35a and GPR35b | -        |
| Pamoic<br>Acid                     | Synthetic              | Human   | β-arrestin recruitment , ERK1/2 phosphoryl ation | Potent                          | Active on both GPR35a and GPR35b | -        |
| Lodoxamid<br>e                     | Synthetic              | Human   | AP-TGF-α<br>shedding<br>assay                    | Potent                          | Not<br>specified                 | -        |
| Cromolyn<br>Disodium               | Synthetic              | Human   | Not<br>specified                                 | Agonist                         | Not<br>specified                 |          |
| Niflumic<br>Acid                   | Synthetic              | Human   | Not<br>specified                                 | Agonist<br>(human<br>selective) | Not<br>specified                 | -        |
| CID274568<br>7                     | Synthetic              | Human   | Antagonist<br>Assay                              | Ki: 10-20<br>nM                 | Antagonist<br>for both<br>GPR35a |          |



and GPR35b

## **GPR35 Signaling Pathways**

Upon agonist binding, GPR35 can couple to multiple G protein families, primarily  $G\alpha i/o$  and  $G\alpha 12/13$ , and can also recruit  $\beta$ -arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling. The activation of these pathways leads to a variety of downstream cellular responses. The extended N-terminus of GPR35b has been suggested to bias signaling towards  $\beta$ -arrestin recruitment over G protein activation.

## **G Protein-Dependent Signaling**



Click to download full resolution via product page

GPR35 G protein-dependent signaling pathways.

# **β-Arrestin-Mediated Signaling**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR35 Isoforms and Agonist Binding: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14051609#gpr35-isoforms-and-agonist-binding]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com